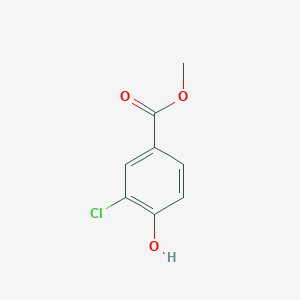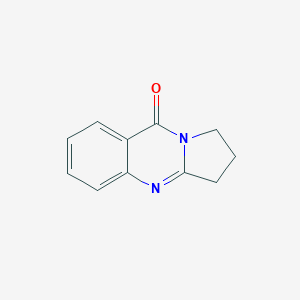
Deoxyvasicinon
Übersicht
Beschreibung
L-Homoarginin ist eine nicht-proteinogene α-Aminosäure, die strukturell dem Arginin ähnelt, aber eine zusätzliche Methylengruppe besitztDiese Verbindung kommt natürlich vor und wurde auf ihre potenziellen physiologischen und pharmakologischen Wirkungen, insbesondere auf die Herz-Kreislauf-Gesundheit, untersucht .
Wissenschaftliche Forschungsanwendungen
L-Homoarginine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: L-Homoarginine is studied for its role in nitric oxide production and its effects on endothelial function.
Industry: It is used in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Deoxyvasicinone, a tricyclic quinazoline alkaloid, primarily targets melanocytes, the cells responsible for melanin production . Melanin is a pigment that determines skin color and plays a crucial role in protecting the skin from UV radiation .
Mode of Action
Deoxyvasicinone interacts with its targets by decreasing the melanin content of melanocytes that have been stimulated by α-melanocyte-stimulating hormone (α-MSH) .
Biochemical Pathways
The primary biochemical pathway affected by deoxyvasicinone is the melanogenesis pathway. By inhibiting the mRNA expression of TYR, TRP-1, and TRP-2, deoxyvasicinone downregulates the enzymes involved in melanin synthesis . This leads to a decrease in melanin production, thereby affecting the skin pigmentation process.
Pharmacokinetics
The compound’s ability to decrease melanin content in melanocytes suggests that it can penetrate cellular membranes and exert its effects intracellularly
Result of Action
The molecular and cellular effects of deoxyvasicinone’s action include a decrease in melanin content in melanocytes and attenuation of melanocyte activation . This results in a significant brightening effect on the skin, as confirmed by histological examination .
Action Environment
It is known that the compound’s anti-melanogenic effects were observed under aerobic conditions, mild temperature (25–30°c), and neutral ph
Biochemische Analyse
Cellular Effects
Deoxyvasicinone has been shown to have anti-melanogenic effects. It was found to decrease the melanin content of B16F10 and MNT-1 cells that have been stimulated by α-melanocyte-stimulating hormone (α-MSH) .
Molecular Mechanism
While deoxyvasicinone does not directly inhibit tyrosinase (TYR) enzymatic activity, it has been shown to inhibit the mRNA expression of TYR, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) . This suggests that deoxyvasicinone exerts its effects at the molecular level through changes in gene expression.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
L-Homoarginin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Lysin mit Cyanamid unter basischen Bedingungen, gefolgt von Hydrolyse. Dieses Verfahren umfasst in der Regel die folgenden Schritte:
Reaktion von Lysin mit Cyanamid: Lysin wird in einer wässrigen Lösung unter basischen Bedingungen (pH 9-10) mit Cyanamid umgesetzt, um die Zwischenverbindung Guanidinverbindung zu bilden.
Hydrolyse: Die Zwischenverbindung wird dann unter sauren Bedingungen hydrolysiert, um L-Homoarginin zu ergeben.
Industrielle Produktionsverfahren
Die industrielle Produktion von L-Homoarginin erfolgt häufig durch enzymatische Synthese. Das Enzym Ornithin-Transcarbamylase katalysiert die Reaktion von Lysin mit Carbamoylphosphat zu L-Homoarginin. Dieses Verfahren wird aufgrund seiner Spezifität und Effizienz bevorzugt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
L-Homoarginin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: L-Homoarginin kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.
Reduktion: Reduktionsreaktionen können L-Homoarginin in einfachere Amin-Derivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Guanidinogruppe auftreten und zu verschiedenen substituierten Derivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter milden Bedingungen mit der Guanidinogruppe reagieren.
Hauptprodukte
Zu den Hauptprodukten dieser Reaktionen gehören verschiedene substituierte Guanidin-Derivate, Oxoverbindungen und reduzierte Amin-Derivate.
Wissenschaftliche Forschungsanwendungen
L-Homoarginin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese von Peptiden und anderen komplexen Molekülen verwendet.
Biologie: L-Homoarginin wird auf seine Rolle bei der Stickstoffoxidproduktion und seine Auswirkungen auf die Endothelfunktion untersucht.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
L-Homoarginin übt seine Wirkungen hauptsächlich durch seine Rolle bei der Synthese von Stickstoffoxid aus. Es dient als Substrat für die Stickstoffoxidsynthase und führt zu einer erhöhten Produktion von Stickstoffoxid. Dies wiederum verbessert die Endothelfunktion und hat verschiedene kardiovaskuläre Vorteile. Die molekularen Zielstrukturen umfassen die endotheliale Stickstoffoxidsynthase und verwandte Signalwege .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Arginin: Strukturell ähnlich, aber es fehlt die zusätzliche Methylengruppe.
Lysin: Ähnlich in der Struktur, aber es besitzt nicht die Guanidinogruppe.
Citrullin: Eine weitere verwandte Verbindung, die am Harnstoffzyklus beteiligt ist.
Einzigartigkeit
L-Homoarginin ist aufgrund seiner zusätzlichen Methylengruppe einzigartig, die ihm besondere biochemische Eigenschaften verleiht. Es hat eine höhere Affinität zur Stickstoffoxidsynthase im Vergleich zu Arginin, was es besonders wirksam macht, die Stickstoffoxidproduktion zu steigern und die Endothelfunktion zu verbessern .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARHXCYGZKSOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201049 | |
| Record name | 2,3-Trimethylene-4-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-53-0 | |
| Record name | Deoxyvasicinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Trimethylene-4-quinazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 530-53-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Trimethylene-4-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Deoxyvasicinone primarily exerts its anti-melanogenic effects by downregulating the expression of key enzymes involved in melanin synthesis. These enzymes include tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This downregulation reduces melanin production in melanocytes.
A: [] No, deoxyvasicinone does not directly inhibit tyrosinase enzymatic activity. Its anti-melanogenic effect is primarily attributed to the downregulation of TYR, TRP-1, and TRP-2 gene expression, rather than direct enzyme inhibition.
A: [] Deoxyvasicinone attenuates melanocyte activation, leading to a decrease in melanin content. This effect was observed in B16F10 and MNT-1 cells stimulated with α-melanocyte-stimulating hormone (α-MSH). The reduction in melanin content is visually evident in microscopic images of the treated cells.
ANone: Deoxyvasicinone has the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol.
A: Yes, spectroscopic data, including 1H and 13C NMR, IR, and MS, are commonly reported in literature describing the isolation, synthesis, and characterization of deoxyvasicinone. [, , , ]
A: [] Yes, DFT calculations have been employed to investigate the electronic properties of deoxyvasicinone derivatives, particularly the influence of substituents on the redox behavior of ferrocenylmethylene-substituted derivatives.
ANone: While specific QSAR models for deoxyvasicinone are not extensively reported in the provided literature, the development of such models could provide valuable insights into the relationship between structure and biological activity for this class of compounds.
A: [, , , ] Studies have explored the effects of introducing substituents on the deoxyvasicinone core structure. For instance, halogenation of the quinazolinone ring and the introduction of ferrocenylmethylene groups have been shown to modulate biological activities, including antimicrobial and anticholinesterase activities. , , ,
A: [, ] Modifications to the pyrrolidine ring, such as the introduction of substituents at the 3-position, have been explored. These modifications can influence the reactivity and potentially the biological activity of the resulting derivatives. ,
A: [] While detailed PK/PD studies specifically on deoxyvasicinone are limited in the provided literature, research on its structural analog, vasicine, suggests that renal clearance plays a major role in its excretion. Further investigation is needed to fully elucidate the ADME profile of deoxyvasicinone.
A: [] Deoxyvasicinone demonstrated significant skin-brightening effects in the artificial 3D pigmented skin model Melanoderm™, as confirmed by histological examination. Further in vivo studies are needed to explore its efficacy in relevant animal models and potentially in clinical settings.
A: [, ] Deoxyvasicinone's anti-melanogenic effects have been investigated using B16F10 and MNT-1 melanoma cells. These cell lines are commonly employed to study melanin synthesis and the effects of potential anti-melanogenic agents. Additionally, deoxyvasicinone-donepezil hybrids have been tested in SH-SY5Y neuroblastoma cells for neuroprotective activity. ,
A: [, , , , , ] Various analytical techniques are employed to characterize and quantify deoxyvasicinone, including:
A: [, , ]* Early Isolation: The isolation of deoxyvasicinone from natural sources, such as Peganum harmala, marked the beginning of research into its biological properties.* Development of Synthetic Routes: The establishment of various synthetic methods for deoxyvasicinone enabled further exploration of its derivatives and their potential applications.* Investigation of Biological Activities: Studies have progressively uncovered a range of biological activities associated with deoxyvasicinone and its analogs, including anti-melanogenic, antimicrobial, and anticholinesterase effects.
A: * Medicinal Chemistry and Pharmacology: The synthesis of novel deoxyvasicinone derivatives and the investigation of their biological activities are prominent examples of cross-disciplinary research in these fields. [, , , ]* Natural Product Chemistry and Chemical Biology: The isolation of deoxyvasicinone from natural sources and the study of its biosynthesis and ecological roles represent collaborative efforts between these disciplines. [, , , , ]* Organic Chemistry and Materials Science: The incorporation of deoxyvasicinone moieties into organometallic frameworks, such as ferrocene derivatives, highlights the potential for cross-disciplinary research between these areas. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


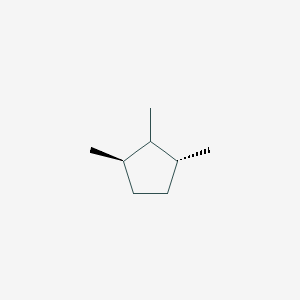
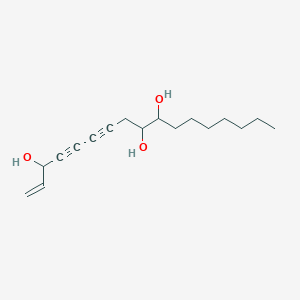



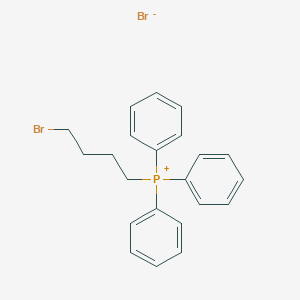
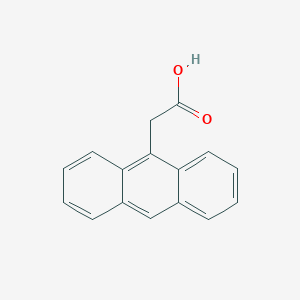
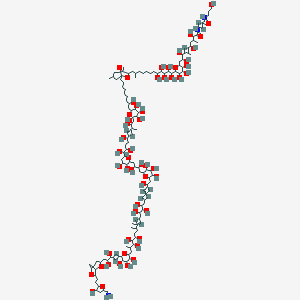
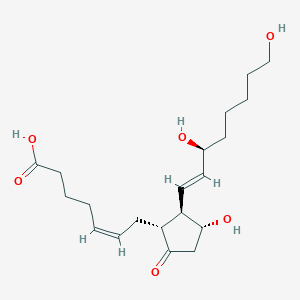
![(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione](/img/structure/B31425.png)
![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)
